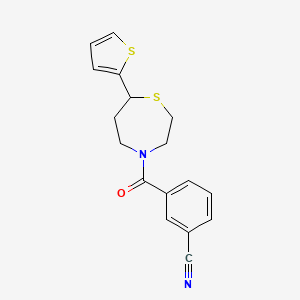

3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile

Description

3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile core substituted with a 1,4-thiazepane ring fused to a thiophene moiety. This structure combines aromatic (thiophene, benzonitrile) and saturated heterocyclic (thiazepane) components, which are common in pharmaceuticals and materials science due to their electronic and steric properties.

Properties

IUPAC Name |

3-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c18-12-13-3-1-4-14(11-13)17(20)19-7-6-16(22-10-8-19)15-5-2-9-21-15/h1-5,9,11,16H,6-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIKITNBARMPAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile typically involves multiple steps. One common method includes the lithiation of 3-bromothiophene with n-butyllithium at low temperatures, followed by the addition of elemental sulfur and subsequent reaction with 4-(2-bromoacetyl)-benzonitrile . This multi-step reaction results in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or organometallic compounds are often employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitrile group can produce the corresponding amine.

Scientific Research Applications

3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : 3-((4-Chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)benzonitrile ()

- Structural Features: Benzonitrile core with a 4-chloro-5-substituted phenoxy group. Contains a dihydrobenzo[d][1,4]dioxin substituent and a formyl group.

- Synthesis :

Compound B : 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile ()

- Structural Features: Benzonitrile linked to carbazole and phenoxazine moieties. Extended π-conjugation system for charge transport.

- Applications: Used in OLEDs as a thermally activated delayed fluorescence (TADF) material, leveraging its donor-acceptor architecture for efficient light emission .

Target Compound : 3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile

- Structural Features :

- Thiophene and thiazepane rings introduce sulfur-based electron-rich regions.

- The carbonyl group bridges the thiazepane and benzonitrile, enhancing rigidity.

- Hypothesized Applications: Potential use in medicinal chemistry (e.g., kinase inhibitors) due to thiazepane’s resemblance to bioactive scaffolds. Possible materials science applications analogous to Compound B, given the thiophene’s conductive properties.

Comparative Analysis

Computational and Experimental Insights

- Density-Functional Theory (DFT) :

- Crystallography :

- SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of similar benzonitrile derivatives, aiding in conformational analysis .

Biological Activity

3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile is a complex heterocyclic compound characterized by its unique structural features, including a thiophene ring and a thiazepane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 302.36 g/mol. The presence of both the thiophene and thiazepane rings contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.36 g/mol |

| CAS Number | 2034334-86-4 |

The biological activity of 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens or cancer cells.

- Membrane Disruption : Its interaction with lipid membranes may lead to increased permeability, affecting cell viability.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways.

Antimicrobial Activity

Research indicates that compounds similar to 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazepane possess activity against various bacterial strains, suggesting that this compound may similarly inhibit bacterial growth through mechanisms such as membrane disruption or enzyme inhibition .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Preliminary studies suggest that 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile may have anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Activity :

- A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial activity.

-

Case Study on Anticancer Activity :

- In a study involving MCF-7 cells, treatment with the compound resulted in a 50% reduction in cell viability after 48 hours.

- Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.